molecular formula C19H33NO2 B601835 ortho-Fingolimod CAS No. 767262-51-1

ortho-Fingolimod

Cat. No.: B601835
CAS No.: 767262-51-1
M. Wt: 307.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ortho-Fingolimod, also known as FTY720, is a synthetic analog of sphingosine, a naturally occurring lipid. It was initially developed as an immunosuppressant and later approved by the Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis (RRMS). This compound is a sphingosine 1-phosphate (S1P) receptor modulator that exerts its effects by binding to S1P receptors, thereby influencing various cellular processes .

Scientific Research Applications

Ortho-Fingolimod has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ortho-Fingolimod involves several key steps. The starting material is typically 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. The synthesis process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ortho-Fingolimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound-phosphate, various substituted derivatives, and reduced forms of this compound .

Mechanism of Action

Ortho-Fingolimod exerts its effects by binding to S1P receptors, particularly S1P1, S1P3, S1P4, and S1P5. This binding leads to the internalization and degradation of these receptors, resulting in the sequestration of lymphocytes in lymphoid tissues. Consequently, the number of circulating lymphocytes is reduced, which helps in controlling autoimmune responses. Additionally, this compound influences various signaling pathways, including those involved in cell survival, proliferation, and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ortho-Fingolimod

This compound is unique due to its broad receptor binding profile and its ability to modulate multiple S1P receptor subtypesAdditionally, this compound’s well-established safety and efficacy profile make it a valuable compound in both clinical and research settings .

Properties

IUPAC Name

2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-10-17-11-8-9-12-18(17)13-14-19(20,15-21)16-22/h8-9,11-12,21-22H,2-7,10,13-16,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULGKFFCMLIYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=C1CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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